3-(1H-Tetrazol-5-yl)phenol
Description
Properties
IUPAC Name |
3-(2H-tetrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c12-6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4,12H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZORRBUQWFSCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541300 | |
| Record name | 3-(2H-Tetrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96859-34-6 | |
| Record name | 3-(2H-Tetrazol-5-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Tetrazol-5-yl)phenol typically involves the reaction of phenol derivatives with azide compounds under specific conditions. One common method is the cycloaddition reaction between phenol and sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Tetrazol-5-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced tetrazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
Synthesis of 3-(1H-Tetrazol-5-yl)phenol
The synthesis of this compound typically involves the reaction of phenolic compounds with sodium azide in the presence of appropriate catalysts. Various methods have been reported to improve yield and purity, including microwave-assisted synthesis and the use of heterogeneous catalysts. For instance, microwave irradiation has been shown to enhance reaction efficiency significantly, yielding high purity products in shorter reaction times .
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. Compounds derived from tetrazoles often exhibit significant free radical scavenging activity, which is crucial in preventing oxidative stress-related cellular damage. This property positions it as a candidate for further development in therapeutic applications targeting oxidative stress-related diseases .
Applications in Medicinal Chemistry
Drug Development
The structural versatility of this compound allows for modifications that can enhance its pharmacological properties. Its derivatives have been explored for potential use as anti-inflammatory agents and analgesics. The incorporation of the tetrazole ring into drug design can improve solubility and bioavailability, making it an attractive scaffold for new drug candidates .
Antibacterial Agents
Due to its proven antimicrobial efficacy, this compound is being investigated as a lead compound for developing new antibacterial agents. The ongoing rise of antibiotic-resistant bacteria necessitates the discovery of novel compounds that can effectively combat infections without contributing to resistance .
Applications in Material Science
Polymer Chemistry
In material science, this compound is utilized as a building block for synthesizing advanced materials such as polymers and composites. Its ability to form stable bonds with various substrates makes it valuable in creating materials with enhanced thermal and mechanical properties .
Sensors and Catalysts
The compound's unique electronic properties also make it suitable for applications in sensors and catalytic systems. Its functional groups can be tailored to interact with specific analytes or facilitate chemical reactions under mild conditions, paving the way for innovative sensor technologies and catalytic processes .
Case Study 1: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial efficacy of several tetrazole derivatives, including this compound, against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, supporting its potential use in developing new antibacterial therapies .
Case Study 2: Synthesis of Novel Drug Candidates
Researchers synthesized a series of derivatives based on this compound to assess their anti-inflammatory properties. Several compounds showed promising results in vitro, demonstrating reduced inflammation markers in cell cultures. These findings suggest that further investigation could lead to effective treatments for inflammatory diseases .
Mechanism of Action
The mechanism of action of 3-(1H-Tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2-(1H-Tetrazol-5-yl)phenol and 4-(1H-Tetrazol-5-yl)phenol
These isomers differ in the position of the tetrazole group on the phenol ring:
Key Differences :
- Coordination Chemistry : The meta isomer (3-position) forms diverse metal complexes (e.g., Zn, Ag, Co) due to optimal steric and electronic effects . The para isomer (4-position) favors linear coordination geometries in Ag complexes .
- Reactivity : Ortho-substituted derivatives undergo in situ nitration more readily, forming nitro-functionalized ligands for polynuclear complexes .
Comparison with Functional Derivatives
3-(1H-Tetrazol-5-yl)benzyl Alcohol and Benzoic Acid
Derivatives with modified phenol substituents exhibit distinct physicochemical and biological properties:
Key Differences :
- Solubility : The carboxylic acid derivative has higher aqueous solubility due to ionization, whereas the benzyl alcohol is more lipophilic.
- Coordination Modes : Benzoic acid can act as a bidentate ligand (via COO⁻ and tetrazole), while benzyl alcohol primarily engages through the tetrazole group .
Comparison with Bioactive Tetrazole Derivatives
3-(1H-Tetrazol-5-yl) Coumarin
This coumarin-tetrazole hybrid (C₁₄H₈N₄O₂) binds to DNA via intercalation and hydrogen bonding, with stronger affinity than bovine serum albumin (BSA) . Compared to this compound:
LTB4 Receptor Antagonists
Pyrazole-tetrazole hybrids (e.g., 4-ethyl-5-[[6-methyl-6-(1H-tetrazol-5-yl)heptyl]oxy]-2-(1H-pyrazol-3-yl)phenol) show potent LTB4 receptor antagonism (IC₅₀: 6.4 nM) . The tetrazole group mimics carboxylate interactions, while the phenol enhances solubility.
Analytical Data
- IR Spectroscopy: All tetrazole-phenol derivatives show N-H stretches (~2500 cm⁻¹) and O-H stretches (~3400 cm⁻¹) .
- NMR : The meta isomer displays distinct aromatic proton shifts (δ 7.2–7.8 ppm) compared to para (δ 7.1–7.6 ppm) .
Biological Activity
3-(1H-Tetrazol-5-yl)phenol, with the chemical formula C7H6N4O, has garnered attention in recent years for its diverse biological activities. This compound is characterized by a phenolic structure substituted with a tetrazole ring, which contributes to its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Weight : 174.18 g/mol
- CAS Number : 96859-34-6
- Structure : The compound features a phenolic hydroxyl group and a tetrazole moiety, which influences its solubility and reactivity.
This compound exhibits its biological effects through several mechanisms:
- Protein Binding : Studies indicate that this compound interacts with various proteins, potentially influencing their activity and stability.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in critical biological pathways, which may contribute to its therapeutic effects.
- Cell Signaling Modulation : The compound can modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
Antiviral Activity
Research has demonstrated that this compound possesses significant antiviral properties, particularly against HIV. A study reported that derivatives of this compound exhibited potent inhibition of HIV replication in vitro, with effective concentrations (EC50) as low as 2.2 μM against HIV-1 .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines have shown that this compound can induce cytotoxicity and inhibit tumor growth. For example, it has been tested against B16 melanoma cells, demonstrating significant cytotoxic effects with IC50 values in the nanomolar range .
Antimicrobial Activity
In addition to its antiviral and anticancer properties, this compound exhibits antimicrobial activity against a range of pathogens. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, showing promising results that suggest potential use as an antimicrobial agent in clinical settings .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable characteristics for drug development:
- Bioavailability : The molecular structure suggests good bioavailability due to its moderate lipophilicity.
- Metabolism : Preliminary studies indicate that the compound undergoes metabolic transformations that may enhance or diminish its biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Q & A
Q. What synthetic protocols are recommended for optimizing the yield of 3-(1H-Tetrazol-5-yl)phenol derivatives?
- Methodology : A heterogenous catalytic system using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C is effective for synthesizing tetrazole derivatives. For example, equimolar reactants (1.00 mmol) stirred for 1 hour under these conditions yield products like 5-((2-((4-chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole (6a-p) with purification via TLC monitoring and recrystallization in aqueous acetic acid .
- Key Data :
- Reaction time: 1 hour
- Catalyst loading: 10 wt%
- Yield optimization: Recrystallization in aqueous acetic acid improves purity.
Q. How can NMR spectroscopy validate the structural integrity of this compound analogs?
- Methodology : Use ¹H and ¹³C NMR in DMSO-d6 to confirm aromatic protons and tetrazole ring integration. For example, 2-(1H-Tetrazol-5-yl)phenol exhibits peaks at δ 6.97–7.97 ppm (aromatic protons) and δ 111.0–155.8 ppm (carbon environments), with the hydroxyl proton typically observed as a broad singlet .
- Key Data :
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 2-(1H-Tetrazol-5-yl)phenol | 6.97–7.97 | 111.0–155.8 |
Advanced Research Questions
Q. What intermolecular forces govern the interaction of this compound with biomolecules like BSA and DNA?
- Methodology : Fluorescence quenching and UV-Vis spectroscopy reveal van der Waals forces and hydrogen bonding as dominant interactions. For example, static quenching of BSA fluorescence by 3-(1H-Tetrazol-5-yl)coumarin (a structural analog) occurs with a binding constant (K) of ~10⁴ M⁻¹, while Ct-DNA binding involves intercalation, altering ellipticity at 275 nm (B-DNA to A-DNA transition) .
- Key Findings :
- BSA interaction: Reduced α-helix content (CD spectroscopy).
- DNA interaction: Hypochromicity at 260 nm suggests intercalation.
Q. How does pH influence the stability of this compound in aqueous solutions?
- Methodology : Conduct stability studies across pH 2–12 using HPLC or UV-Vis monitoring. The tetrazole ring’s stability is pH-dependent due to protonation/deprotonation equilibria. For analogs like 1H-Tetrazole-5-acetic acid, stability is maintained across a broad pH range, suggesting similar resilience for this compound .
- Key Data :
- Optimal stability: pH 7–9 (avoiding extreme acidic/basic conditions).
- Degradation pathways: Hydrolysis of the tetrazole ring under strong acids/bases.
Q. What strategies address regioselectivity challenges during alkylation of 5-substituted 1H-tetrazoles?
- Methodology : Use steric/electronic directing groups. For example, methylation of 4-(1H-tetrazol-5-yl)phenol with methyl iodide in basic conditions selectively produces 4-(1-methyl-1H-tetrazol-5-yl)phenol (N1-alkylation) over N2-alkylation isomers, confirmed by ¹H NMR (e.g., methyl singlet at δ 3.50–3.80 ppm) .
- Key Data :
| Substrate | Regioselectivity (N1:N2) | Yield (%) |
|---|---|---|
| 4-(1H-Tetrazol-5-yl)phenol | 9:1 | 85 |
Q. How to resolve contradictions in reported binding affinities of this compound derivatives for DNA vs. proteins?
- Methodology : Compare experimental conditions (e.g., ionic strength, temperature). For instance, 3-(1H-Tetrazol-5-yl)coumarin shows higher DNA affinity (K = 1.5 × 10⁵ M⁻¹) than BSA (K = 3.2 × 10⁴ M⁻¹) at pH 7.2 and 25°C. Discrepancies may arise from variations in buffer composition (e.g., Tris-HCl vs. phosphate) or competing ligands .
- Troubleshooting :
- Standardize buffer systems (10 mM Tris-HCl, pH 7.2).
- Use competitive assays (e.g., ethidium bromide displacement for DNA).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
